2-phenyl-5-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Overview
Description
2-phenyl-5-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential as a multi-targeted kinase inhibitor and apoptosis inducer, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of pyrrolo[2,3-d]pyrimidine derivatives with various aryl and alkyl halides under anhydrous conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-5-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Potassium carbonate in DMF at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-phenyl-5-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a kinase inhibitor, affecting various signaling pathways.
Medicine: Potential therapeutic agent for cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and chemical probes
Mechanism of Action
The mechanism of action of 2-phenyl-5-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with multiple kinase enzymes. It inhibits the activity of enzymes such as EGFR, Her2, VEGFR2, and CDK2 by binding to their active sites. This inhibition leads to the disruption of signaling pathways that promote cell proliferation and survival, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit kinase inhibitory activity.
Phenyl-1,2,4-triazoles: These compounds also possess biological activities such as enzyme inhibition and cytotoxicity.
Uniqueness
2-phenyl-5-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione stands out due to its multi-targeted kinase inhibition and potent apoptosis-inducing properties. Its ability to interact with multiple molecular targets makes it a versatile and promising candidate for therapeutic development .
Properties
Molecular Formula |
C18H15N5O2 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
5-phenyl-2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C18H15N5O2/c24-17-13-8-22(16-12-6-7-19-15(12)20-10-21-16)9-14(13)18(25)23(17)11-4-2-1-3-5-11/h1-7,10,13-14H,8-9H2,(H,19,20,21) |
InChI Key |
HAQNFYCONLENEO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CN1C3=NC=NC4=C3C=CN4)C(=O)N(C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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